3'-Fluoro-biphenyl-4-propanoic acid
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Overview
Description
3’-Fluoro-biphenyl-4-propanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-biphenyl-4-propanoic acid typically involves the coupling of 2-(3-fluoro-4-bromophenyl) propionic acid with phenylboronic acid under alkaline conditions, catalyzed by palladium on carbon. This method is efficient and yields the desired product with high purity . Another method involves the use of a zinc reagent prepared from trimethyl-chlorosilane as an activating agent, which reacts with 4-bromo-2-fluoro biphenyl to form 2-(2-fluoro-4-biphenylyl) ethyl propionate, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of 3’-Fluoro-biphenyl-4-propanoic acid can be scaled up using the aforementioned synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and zinc reagents are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-biphenyl-4-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Fluoro-biphenyl-4-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluoro-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. It modulates signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a transcription factor involved in cell growth, cell death, and inflammation . Additionally, it has been shown to modulate gamma-secretase activity, reducing amyloid beta levels in Alzheimer’s disease models .
Comparison with Similar Compounds
3’-Fluoro-biphenyl-4-propanoic acid can be compared with other similar compounds, such as:
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
TUG-891: A potent and selective agonist for the long chain free fatty acid receptor 4 (FFA4).
2-(Biphenyl-4-yl)propionic acid: A structurally similar compound used in various pharmaceutical applications.
The uniqueness of 3’-Fluoro-biphenyl-4-propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13FO2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) |
InChI Key |
RAOOYVZQJMXATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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